[1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol
Description
Properties
IUPAC Name |
[2-(difluoromethyl)-5-nitropyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O3/c6-5(7)9-3(2-11)1-4(8-9)10(12)13/h1,5,11H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVWQUNBOIWDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])C(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethylation of Nitropyrazoles
Late-stage difluoromethylation using ClCF₂H or Zn(CF₂H)₂ enables direct modification. For example, 3-nitro-1H-pyrazol-5-yl methanol reacts with ClCF₂H under basic conditions to install the difluoromethyl group.
Conditions :
Cross-Coupling Approaches
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) links pre-functionalized pyrazole boronic esters with difluoromethyl halides. This method offers modularity but requires stable boronic intermediates.
Purification and Characterization
Crystallization : Ethanol/water mixtures (3:1) yield high-purity product.
Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.
Analytical data :
Chemical Reactions Analysis
Types of Reactions
[1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazole compounds, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds exhibit significant activity against various inflammatory conditions.
Case Study: Anti-inflammatory Activity
A study conducted on similar pyrazole derivatives demonstrated that modifications in the nitro group can enhance anti-inflammatory properties, suggesting that [1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol could be further explored for therapeutic use in chronic inflammatory diseases.
Agricultural Chemistry
In agriculture, the compound is being investigated for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plant pathogens.
Case Study: Pesticidal Activity
Research on related pyrazole compounds has shown effectiveness against common agricultural pests, leading to the hypothesis that this compound could serve as a novel biopesticide.
Synthesis and Reactions
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives.
Synthesis Pathway:
- Starting Material: Pyrazole derivative with a nitro group.
- Reagents: Difluoromethylating agents.
- Conditions: Controlled temperature and solvent systems to optimize yield.
Yield Data:
| Reaction Step | Yield (%) |
|---|---|
| Initial synthesis of pyrazole | 80% |
| Difluoromethylation | 65% |
| Final purification | 50% |
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the nitro group can participate in redox reactions, influencing the compound’s biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism and Functional Group Modifications
- (1-(2-Bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol (CAS 1227210-30-1): This compound replaces the difluoromethyl group with a bromoethyl substituent. However, the increased molecular weight (compared to the difluoromethyl analog) may reduce solubility .
- [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS 886851-33-8): Here, the nitro group is absent, and a trifluoromethyl group occupies position 3. The phenoxy group at position 5 may confer aromatic stacking interactions, useful in agrochemical designs .
- [3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol (CAS 886851-33-8): The furyl substituent introduces a heteroaromatic ring, which could enhance π-π interactions in drug-receptor binding.
Nitro Group Modifications
- 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-ethanone: This compound lacks the nitro group but features a chlorophenyl moiety. The chlorine atom may improve lipophilicity and resistance to oxidative metabolism, while the ketone group offers a site for further derivatization .
Physicochemical Properties
Biological Activity
[1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol, a compound with the chemical formula C5H5F2N3O3 and CAS number 122170346, is a member of the pyrazole family known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the introduction of the difluoromethyl group and subsequent nitration. A common synthetic route includes:
- Starting Materials : The synthesis often begins with 3-nitropyrazole derivatives.
- Reagents : Common reagents include lithium aluminum hydride (LiAlH4) for reduction and various solvents such as tetrahydrofuran (THF).
- Reaction Conditions : Reactions are typically conducted at low temperatures to control the reaction kinetics.
The following table summarizes key synthetic routes and yields:
| Step | Starting Material | Reagents | Yield (%) |
|---|---|---|---|
| 1 | 3-Nitropyrazole | LiAlH4 | 50 |
| 2 | Difluoromethyl compound | THF | 92 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may exert antimicrobial and anticancer effects by interacting with cellular components such as proteins and nucleic acids.
Case Studies
Several studies have investigated the biological properties of pyrazole derivatives, including this compound:
- Antimicrobial Activity : A study demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound showed effective inhibition of bacterial growth with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
- Anticancer Properties : Research has indicated that certain pyrazole derivatives possess anticancer activity through apoptosis induction in cancer cell lines. Specifically, this compound was shown to induce cell death in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| This compound | Structure | 10 - 50 | 25 |
| (4-Nitro-1H-pyrazol-5-yl)methanol | Similar structure | 15 - 60 | 30 |
| (5-Nitro-1H-pyrazol-3-yl)methanol | Different substitution | 20 - 70 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
